molecular formula C5H6O4 B106259 5-Oxotetrahydrofuran-3-carboxylic acid CAS No. 498-89-5

5-Oxotetrahydrofuran-3-carboxylic acid

Cat. No. B106259
CAS RN: 498-89-5
M. Wt: 130.1 g/mol
InChI Key: ONSWFYLALGXCIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxotetrahydrofuran-3-carboxylic acid is a chemical compound that belongs to the class of furan carboxylic acids, which are recognized for their potential as biobased building blocks in the pharmaceutical and polymer industries. These compounds can be synthesized from various precursors and have been the subject of numerous studies due to their relevance in the development of sustainable materials and drugs.

Synthesis Analysis

Several methods have been developed for the synthesis of furan carboxylic acids and their derivatives. One approach involves a one-pot enzyme cascade system for the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF), utilizing the catalytic promiscuity of alcohol dehydrogenases (ADHs) and the internal recycling of hydrogen peroxide produced during the process . Another method describes the asymmetric synthesis of 2-aryl-5-oxotetrahydrofuran-2-carboxylic acids through asymmetric oxidation of 3-aryl-2-hydroxycyclopent-2-en-1-ones, with the yield and enantioselectivity being influenced by the substituents on the phenyl ring . Additionally, an efficient route has been reported for synthesizing a new branched tetrahydrofurane δ-sugar amino acid from a pyrolysis product of cellulose, which could be used in peptidomimetics .

Molecular Structure Analysis

The molecular structure of 5-oxotetrahydrofuran-3-carboxylic acid derivatives has been characterized using various spectroscopic techniques. For instance, the absolute configuration of 4,4-dimethyl-5-oxo-tetrahydrofuran-3-carboxylic acid and its esters was determined through a combination of experimental and theoretical investigations, including specific rotation computations and circular dichroism analysis . The structure of a tetrahydrofurane amino acid was assigned by extensive NMR analysis and mass spectrometry .

Chemical Reactions Analysis

Furan carboxylic acids can undergo various chemical reactions, including sequential oxidations to produce valuable compounds. For example, an evolved aryl-alcohol oxidase (AAO) has been engineered to perform stepwise oxidation of HMF to furan-2,5-dicarboxylic acid (FDCA), a precursor for biodegradable plastics . Recyclization reactions have also been explored, such as the transformation of 5-arylfuran-2,3-diones into derivatives of 2-amino-5-(2-aryl-2-oxoethylidene)-4-oxo-1H-4,5-dihydrofuran-3-carboxylic acids under the action of cyanoacetic acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-oxotetrahydrofuran-3-carboxylic acid derivatives are influenced by their molecular structure and the presence of substituents. These properties are crucial for their potential applications in various fields. For instance, the synthesis of D-allo-5-(aminomethyl)tetrahydrofuran-2-carboxylic acid from D-ribose and its oligomerization to carbopeptoids suggests the importance of secondary structure in the biological activity of these compounds . Additionally, concise methods for synthesizing disubstituted furan-2,5-dicarboxylic acids have been developed, which could affect their solubility and reactivity . The synthesis of 5-nitrofuran-2-carboxylic acid and the discussion of its reaction mechanism further illustrate the reactivity of these compounds .

Scientific Research Applications

1. Application in Synthesis of Glucokinase Activators

A study investigated the oxidation of aryl oxiranylmethanols, leading to the synthesis of 2-aryl-N-thiazolyl-oxirane-2-carboxamides as glucokinase activators. The process produced (5′-oxotetrahydrofuran-3-yl)acetic acid and oxirane-2-carboxylic acid, with the (5′-oxotetrahydrofuran-3-yl)acetamide 11a showing inactivity. This research provides an alternative protocol for accessing (5′-oxotetrahydrofuran-3-yl)acetic acid analogs and identifies potent glucokinase activators for further study (Ye et al., 2012).

2. Role in Biocatalytic Production

A study explored the biocatalytic production of furan carboxylic acids, essential in the pharmaceutical and polymer industries. The process involved a dual-enzyme cascade system for converting 5-hydroxymethylfurfural (HMF) to 5-formyl-2-furancarboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), with more than 95% yield. This work demonstrates the potential of enzyme cascade systems in producing high-value furan carboxylic acids, including derivatives of 5-oxotetrahydrofuran-3-carboxylic acid (Jia et al., 2019).

3. Contributions in Biomass Conversion

Research on improving the biosynthesis of furan-based carboxylic acids, including 5-hydroxymethyl-2-furancarboxylic acid, from biomass-derived furans using recombinant Escherichia coli demonstrated high substrate tolerance and yield. This study underlines the significance of 5-oxotetrahydrofuran-3-carboxylic acid derivatives in industrial applications, particularly in the efficient conversion of biomass into valuable chemical products (Wang et al., 2020).

Future Directions

The future directions of research involving 5-Oxotetrahydrofuran-3-carboxylic acid could involve its potential use in the treatment of diseases. For example, it has been found that 4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) and 9-xanthenylacetic acid (XAA) efficiently inhibit hepatocellular carcinoma growth .

properties

IUPAC Name

5-oxooxolane-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-4-1-3(2-9-4)5(7)8/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONSWFYLALGXCIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(COC1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxotetrahydrofuran-3-carboxylic acid

CAS RN

498-89-5
Record name 2-oxooxolane-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of sodium 5-oxo-2,5-dihydrofuran-3-carboxylate (150 mg) in water (3 ml) was added 10 wt % palladium on carbon (30 mg), and the mixture was stirred for 18 hours at room temperature under one atm. of hydrogen. Under nitrogen atmosphere, an appropriate amount of amberlite IR-120 was added to the reaction solution, the mixture was stirred at room temperature for 10 minutes, and then filtered through Celite. The filtrate was concentrated under reduced pressure, ethyl acetate was added to the resulting residue, the mixture was dried over sodium sulfate, and then again concentrated under reduced pressure to give the titled compound (83 mg).
Name
sodium 5-oxo-2,5-dihydrofuran-3-carboxylate
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
30 mg
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-Oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 2
5-Oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 3
5-Oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 4
5-Oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-Oxotetrahydrofuran-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-Oxotetrahydrofuran-3-carboxylic acid

Citations

For This Compound
123
Citations
C Chen, X Han, X Zou, Y Li, L Yang, K Cao, J Xu… - Journal of Biological …, 2014 - ASBMB
4-Methylene-2-octyl-5-oxotetrahydrofuran-3-carboxylic acid (C75) is a synthetic fatty-acid synthase (FASN) inhibitor with potential therapeutic effects in several cancer models. Human …
Number of citations: 33 www.jbc.org
J Kučera, J Moravec - Collection of Czechoslovak Chemical …, 1980 - cccc.uochb.cas.cz
… -2-butenedioic (maleic) acid at 20C the reaction mixture contains not only the expected lactone-type products, ie , the derivatives of 2,2-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (…
Number of citations: 4 cccc.uochb.cas.cz
GL Moore, RW Stringham, DS Teager… - … Process Research & …, 2017 - ACS Publications
… GC-MS of the solution showed major peak at 5.81 min (91 A%) which corresponds to (2R,3S)-2-(ethoxycarbonyl)-5-oxotetrahydrofuran-3-carboxylic acid (4). The solution of hemiester 4 …
Number of citations: 26 pubs.acs.org
LM Santos, AO Legendre, PCM Villis… - … Section C: Crystal …, 2012 - scripts.iucr.org
(IUCr) (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid): a racemic layered structure … (±)-2,2-Dimethyl-5-oxotetrahydrofuran-3-carboxylic acid (terebic acid) …
Number of citations: 2 scripts.iucr.org
E Larsen, MF Andreasen… - Journal of agricultural …, 2001 - ACS Publications
… The surfactant hexadecyltrimethylammonium hydroxide yielded trans-4-(4-hydroxy-3-methoxybenzylidene)-2-(4-hydroxy-3-methoxyphenyl)-5-oxotetrahydrofuran-3-carboxylic acid (25%…
Number of citations: 26 pubs.acs.org
JN Roitman, RY Wong - Australian Journal of Chemistry, 1988 - CSIRO Publishing
… of (+)- latifolk acid has been determined by single-crystal X-ray crystallographic analysis to be (2S,3R,4R)-3- hydroxy-2,4-dimethyl-5-oxotetrahydrofuran-3-carboxylic acid. The …
Number of citations: 4 www.publish.csiro.au
CA Stortz, MS Maier - Journal of the Chemical Society, Perkin …, 2000 - pubs.rsc.org
… The conformational features of four diastereomers of the γ-lactone 2-ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid were investigated by calculations which included molecular …
Number of citations: 8 pubs.rsc.org
M Zamzow, H Höcker - Macromolecular Chemistry and Physics, 1994 - Wiley Online Library
… The esterification of 5‐oxotetrahydrofuran‐2‐carboxylic acid (6) and 2,2‐dimethyl‐5‐oxotetrahydrofuran‐3‐carboxylic acid (11) with 2‐hydroxyethyl acrylate and 2‐hydroxyethyl …
Number of citations: 9 onlinelibrary.wiley.com
CA Stortz, MS Maier, CA Stortz, MS Maier - 2000 - arch.neicon.ru
… The conformational features of four diastereomers of the γ-lactone 2-ethyl-4-methyl-5-oxotetrahydrofuran-3-carboxylic acid were investigated by calculations which included molecular …
Number of citations: 0 arch.neicon.ru
C Martinez‐Villaluenga, M Roman… - The FASEB …, 2009 - Wiley Online Library
… Soybean BCH showed a potent FAS inhibitory activity (IC 50 = 35 µM) which was higher than the positive control 4-methylene -2- octyl- 5- oxotetrahydrofuran -3 - carboxylic acid (IC 50 …
Number of citations: 0 faseb.onlinelibrary.wiley.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.